molecular formula C7H8N2O3 B13466139 Ethyl 5-ethenyl-1,3,4-oxadiazole-2-carboxylate

Ethyl 5-ethenyl-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B13466139
M. Wt: 168.15 g/mol
InChI Key: OYKLXXCSRKRZCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-ethenyl-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound featuring a five-membered ring containing one oxygen and two nitrogen atoms. This compound is part of the oxadiazole family, which is known for its diverse biological and chemical properties. The presence of the ethenyl group and the carboxylate ester makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-ethenyl-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl hydrazinecarboxylate with acyl chlorides, followed by cyclization in the presence of a base. The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-ethenyl-1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Ethyl 5-ethenyl-1,3,4-oxadiazole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-ethenyl-1,3,4-oxadiazole-2-carboxylate involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . In anticancer research, it has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Uniqueness: Ethyl 5-ethenyl-1,3,4-oxadiazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the ethenyl group enhances its ability to participate in polymerization reactions, making it valuable in material science .

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

ethyl 5-ethenyl-1,3,4-oxadiazole-2-carboxylate

InChI

InChI=1S/C7H8N2O3/c1-3-5-8-9-6(12-5)7(10)11-4-2/h3H,1,4H2,2H3

InChI Key

OYKLXXCSRKRZCD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN=C(O1)C=C

Origin of Product

United States

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